2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride typically involves the reaction of 2-Methyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:
Reactants: 2-Methyl-2,3-dihydro-1-benzofuran and chlorosulfonic acid.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction.
Purification: The product is purified by recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems help in maintaining consistent reaction conditions and improving yield.
Automated Control: Advanced control systems are employed to monitor and adjust reaction parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are preferred.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nucleophile used .
Scientific Research Applications
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These interactions can modify the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride: Similar structure but with additional methyl groups.
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonic acid: The sulfonyl chloride group is replaced with a sulfonic acid group.
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide: The sulfonyl chloride group is replaced with a sulfonamide group.
Uniqueness
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is unique due to its specific reactivity and the ability to form stable sulfonyl derivatives. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific applications .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-6-4-7-5-8(14(10,11)12)2-3-9(7)13-6/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCGMKIEGXZBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369638-66-4 | |
Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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